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molecular formula C6H5ClO3S B8817292 Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate CAS No. 95201-94-8

Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate

Cat. No. B8817292
M. Wt: 192.62 g/mol
InChI Key: UPPIGVQUNSWIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04904686

Procedure details

A solution of 2-chloro-2-methoxycarbonylthiophene-3(2H)-one (30 mmol) in acetic acid (20 ml) was saturated with dry hydrogen chloride gas. After standing for 3 days the solvent was removed under reduced pressure and the oily residue distilled to give a yellow liquid which crystallised on addition of aqueous acetic acid (m.p. 42°-44° C.).
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1([C:8]([O:10][CH3:11])=[O:9])[C:6](=[O:7])[CH:5]=[CH:4][S:3]1.[ClH:12]>C(O)(=O)C>[Cl:12][C:4]1[S:3][C:2]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([OH:7])[CH:5]=1

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
ClC1(SC=CC1=O)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the oily residue distilled
CUSTOM
Type
CUSTOM
Details
to give a yellow liquid which
CUSTOM
Type
CUSTOM
Details
crystallised on addition of aqueous acetic acid (m.p. 42°-44° C.)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
ClC1=CC(=C(S1)C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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